N-[(oxolan-2-yl)methyl]-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide
Description
N-[(oxolan-2-yl)methyl]-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide: is a synthetic organic compound characterized by its unique molecular structure
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O3/c17-16(18,19)13-3-6-20-14(22-13)26-11-4-7-23(8-5-11)15(24)21-10-12-2-1-9-25-12/h3,6,11-12H,1-2,4-5,7-10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRREEZOXIMUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide typically involves multiple steps:
Formation of the oxolan-2-ylmethyl intermediate: This step involves the reaction of oxirane with a suitable nucleophile to form the oxolan-2-ylmethyl group.
Synthesis of the pyrimidin-2-yl intermediate: The trifluoromethyl group is introduced into the pyrimidine ring through a nucleophilic substitution reaction.
Coupling of intermediates: The oxolan-2-ylmethyl and pyrimidin-2-yl intermediates are coupled using a suitable coupling agent, such as a carbodiimide, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(oxolan-2-yl)methyl]-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with similar structural features, used as an antimicrobial agent.
Domiphen bromide: Another structurally related compound, known for its use in combating bacterial infections.
Uniqueness
N-[(oxolan-2-yl)methyl]-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
